molecular formula C11H14FN3O2 B6634506 1-(5-Fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid

1-(5-Fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid

Katalognummer B6634506
Molekulargewicht: 239.25 g/mol
InChI-Schlüssel: YIZWCMBJNCCKGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is also known as 5-Fluoro-2,6-dimethylisonicotinic acid and is commonly abbreviated as FMIA.

Wirkmechanismus

The mechanism of action of FMIA involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the pyrimidine biosynthesis pathway. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, which ultimately results in cell death. FMIA has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
FMIA has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent. In addition, FMIA has been found to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of FMIA is its potent antitumor activity against various cancer cell lines. It has also been found to be a potent inhibitor of dihydroorotate dehydrogenase, making it a potential candidate for the treatment of diseases that are characterized by increased pyrimidine biosynthesis, such as autoimmune diseases and viral infections. However, one of the limitations of FMIA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions that could be pursued in the study of FMIA. One potential direction is the development of more efficient synthesis methods that could improve the yield and purity of the final product. Another direction is the investigation of the potential use of FMIA as an antimicrobial agent. Additionally, the development of FMIA derivatives with improved solubility and bioavailability could lead to the development of more effective treatments for cancer and other diseases. Finally, the study of the mechanism of action of FMIA could lead to the identification of new targets for drug development.

Synthesemethoden

The synthesis of FMIA involves the reaction of 5-fluorouracil with 2,6-dimethylpiperidine-1-carboxylic acid in the presence of a catalyst such as triethylamine. This reaction leads to the formation of FMIA as a white solid with a melting point of 142-144°C. The yield of this reaction is typically around 60-70%, and the purity of the final product can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

FMIA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. FMIA has also been found to be a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the biosynthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, which ultimately results in cell death.

Eigenschaften

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-7-3-2-4-15(9(7)10(16)17)11-13-5-8(12)6-14-11/h5-7,9H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZWCMBJNCCKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.